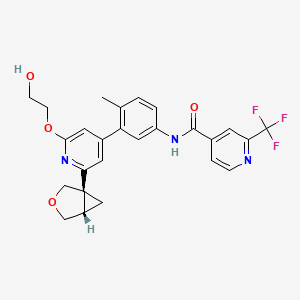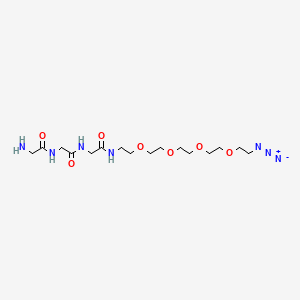
Gly-Gly-Gly-PEG4-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Gly-Gly-PEG4-azide is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gly-Gly-Gly-PEG4-azide is synthesized through a series of chemical reactions involving the coupling of glycine residues with polyethylene glycol and azide groups. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as copper sulfate for the azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques like high-performance liquid chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Gly-Gly-PEG4-azide primarily undergoes click chemistry reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
- Strain-promoted alkyne-azide cycloaddition (SPAAC)
Common Reagents and Conditions
CuAAC: Copper sulfate, sodium ascorbate, and alkyne-containing molecules.
SPAAC: DBCO or BCN-containing molecules.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .
Aplicaciones Científicas De Investigación
Gly-Gly-Gly-PEG4-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
Gly-Gly-Gly-PEG4-azide functions as a cleavable linker in antibody-drug conjugates. The azide group allows for selective conjugation with alkyne-containing molecules through click chemistry reactions. This enables the precise attachment of therapeutic agents to antibodies, facilitating targeted delivery to specific cells or tissues. The cleavable nature of the linker ensures the release of the therapeutic agent at the target site .
Comparación Con Compuestos Similares
Similar Compounds
- Gly-Gly-Gly-PEG4-alkyne
- Gly-Gly-Gly-PEG4-DBCO
- Gly-Gly-Gly-PEG4-BCN
Uniqueness
Gly-Gly-Gly-PEG4-azide is unique due to its azide group, which allows for versatile click chemistry reactions. This makes it highly valuable in the synthesis of antibody-drug conjugates and other bioconjugates, providing a reliable and efficient method for targeted delivery of therapeutic agents .
Propiedades
Fórmula molecular |
C16H31N7O7 |
|---|---|
Peso molecular |
433.46 g/mol |
Nombre IUPAC |
2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |
Clave InChI |
XKWKEPSEKGSYSV-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


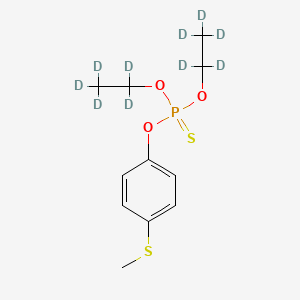
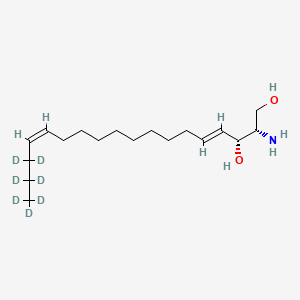
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
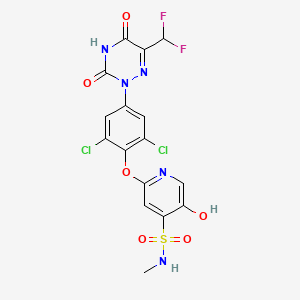

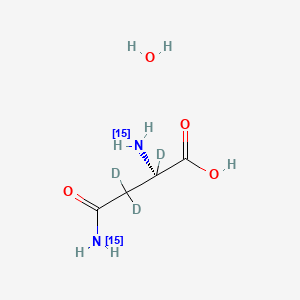
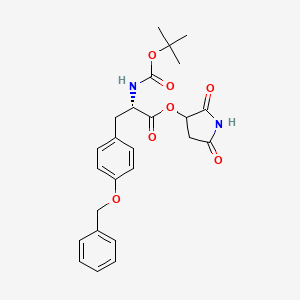
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
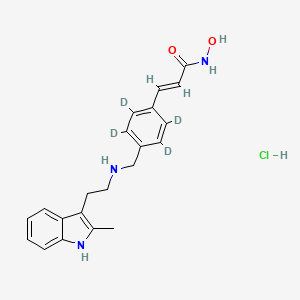

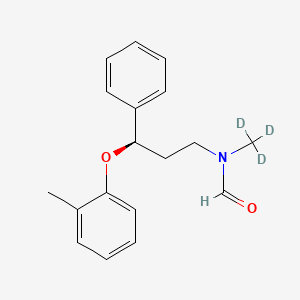
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
